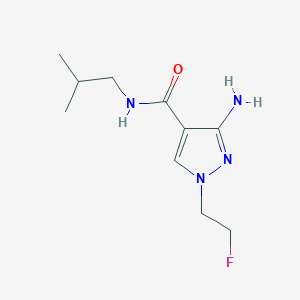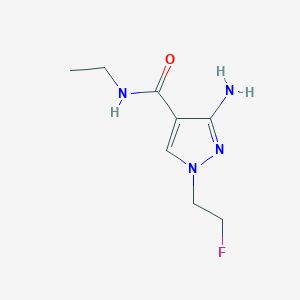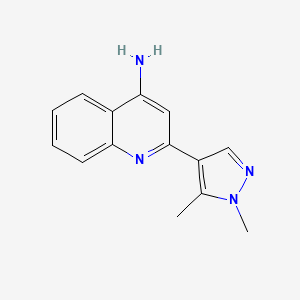![molecular formula C11H16N2 B11734768 4-[1-(Aminomethyl)cyclobutyl]aniline](/img/structure/B11734768.png)
4-[1-(Aminomethyl)cyclobutyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(Aminometil)ciclobutil]anilina es un compuesto orgánico con la fórmula molecular C11H16N2. Es un derivado de la anilina, donde el anillo de anilina se sustituye con un grupo ciclobutilo que contiene una parte aminometil.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-[1-(Aminometil)ciclobutil]anilina normalmente implica los siguientes pasos:
Ciclobutilacion de Anilina: El paso inicial implica la formación de un grupo ciclobutilo en el anillo de anilina. Esto se puede lograr mediante una reacción de cicloadición.
Aminometilacion: El siguiente paso es la introducción del grupo aminometil. Esto se puede hacer usando formaldehído y una amina adecuada en condiciones de aminación reductora.
Métodos de Producción Industrial
En un entorno industrial, la producción de 4-[1-(Aminometil)ciclobutil]anilina puede implicar:
Hidrogenación Catalítica: Utilizando un catalizador metálico como paladio sobre carbono para facilitar el proceso de hidrogenación.
Síntesis de Flujo Continuo: Empleando reactores de flujo continuo para mejorar la eficiencia y el rendimiento del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[1-(Aminometil)ciclobutil]anilina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr usando agentes reductores como hidruro de litio y aluminio.
Sustitución: El anillo de anilina puede sufrir reacciones de sustitución electrofílica, como nitración o halogenación.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nitración usando una mezcla de ácido nítrico concentrado y ácido sulfúrico.
Principales Productos Formados
Oxidación: Formación de los correspondientes derivados nitro o hidroxilo.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de nitroanilina o anilina halogenada.
Aplicaciones Científicas De Investigación
4-[1-(Aminometil)ciclobutil]anilina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Investigada por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-[1-(Aminometil)ciclobutil]anilina implica su interacción con dianas moleculares específicas. El grupo aminometil puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el grupo ciclobutilo puede mejorar la estabilidad y la afinidad de unión del compuesto. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
4-(Ciclobutil)anilina: Carece del grupo aminometil, lo que lo hace menos versátil en ciertas reacciones.
4-(Aminometil)anilina: Carece del grupo ciclobutilo, lo que puede afectar su estabilidad y reactividad.
Unicidad
4-[1-(Aminometil)ciclobutil]anilina es única debido a la presencia de ambos grupos ciclobutilo y aminometil, que confieren propiedades químicas y físicas distintas. Esta funcionalidad dual la convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
4-[1-(aminomethyl)cyclobutyl]aniline |
InChI |
InChI=1S/C11H16N2/c12-8-11(6-1-7-11)9-2-4-10(13)5-3-9/h2-5H,1,6-8,12-13H2 |
Clave InChI |
VCKHOAIDPMPGON-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CN)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734692.png)

![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734705.png)
![4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11734711.png)
![2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11734712.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)

![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734738.png)
![1-(difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734739.png)

![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol](/img/structure/B11734760.png)
![2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11734781.png)

